Antiproliferative Activity Against MCF7 Breast Cancer Cells: Head‑to‑Head Comparison with Six Structural Analogues
In the 2023 ACS Omega study, the target compound (identified as compound II‑j, bearing the furan‑3‑yl‑phenyl‑methyl substituent) was directly tested alongside six analogues of the same 1,3,5‑trimethyl‑1H‑pyrazole‑4‑sulfonamide core series against MCF7 breast cancer cells using the MTT assay. The target compound exhibited an IC₅₀ of 37.52 µM, whereas the most potent analogue in the series (II‑d, with a 4‑chloro‑3‑nitro‑phenyl substituent) showed an IC₅₀ of 4.12 µM, and the weakest active analogue (II‑h, with a 4‑methoxy‑phenyl substituent) displayed an IC₅₀ of 62.47 µM [1]. The target compound thus occupies a defined intermediate position within the series and is the only analogue incorporating the oxygen‑containing furan heterocycle, providing a distinct H‑bond acceptor profile compared to the chloro‑nitro and methoxy congeners.
| Evidence Dimension | Antiproliferative IC₅₀ against MCF7 breast cancer cells (MTT assay, 48 h) |
|---|---|
| Target Compound Data | 37.52 µM (compound II‑j) |
| Comparator Or Baseline | II‑d: 4.12 µM (most potent in series); II‑h: 62.47 µM; II‑i: 55.14 µM; II‑f: 41.68 µM; II‑e: 29.68 µM; II‑g: 26.36 µM; Doxorubicin: 7.82 µM |
| Quantified Difference | 6.2‑fold less potent than II‑d; 1.7‑fold more potent than II‑h |
| Conditions | MCF7 human breast adenocarcinoma cell line; MTT assay; 48 h incubation; RPMI‑1640 medium with 10% FBS; data from ACS Omega 2023 [1] |
Why This Matters
Procurement of the furan‑3‑yl analogue is essential when SAR studies require an oxygen‑heterocycle H‑bond acceptor in the terminal aromatic position, filling a chemical‑diversity gap not covered by halophenyl, nitrophenyl, or methoxyphenyl analogues within the same series.
- [1] Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole‑4‑sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(30), 27231–27249. (Table 3 and associated discussion for series II compounds.) View Source
